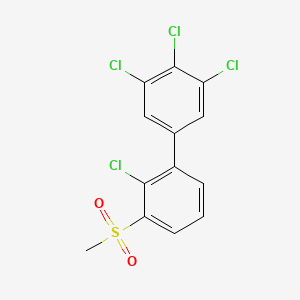![molecular formula C32H48O3 B12552571 2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one CAS No. 142248-79-1](/img/structure/B12552571.png)
2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one is a complex organic compound known for its unique structural properties It is characterized by the presence of a hydroxy group, a phenyl group, and an octadecyloxy group attached to an ethanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-hydroxybenzaldehyde with octadecyl bromide to form 4-(octadecyloxy)benzaldehyde. This intermediate is then subjected to a condensation reaction with benzaldehyde in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
科学研究应用
2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism by which 2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one exerts its effects involves interactions with various molecular targets. The hydroxy and phenyl groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2-Hydroxy-4-(octadecyloxy)phenyl)(phenyl)methanone
- 2-Hydroxy-4-methoxyphenyl)(phenyl)methanone
- 2-Hydroxy-4-methylphenyl)(phenyl)methanone
Uniqueness
2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one is unique due to the presence of the octadecyloxy group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for self-assembly in solution. This makes it particularly useful in applications requiring amphiphilic molecules .
属性
CAS 编号 |
142248-79-1 |
|---|---|
分子式 |
C32H48O3 |
分子量 |
480.7 g/mol |
IUPAC 名称 |
2-hydroxy-1-(4-octadecoxyphenyl)-2-phenylethanone |
InChI |
InChI=1S/C32H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27-35-30-25-23-29(24-26-30)32(34)31(33)28-21-18-17-19-22-28/h17-19,21-26,31,33H,2-16,20,27H2,1H3 |
InChI 键 |
FJCWKNVXKBIHHV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


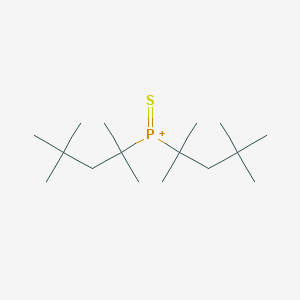
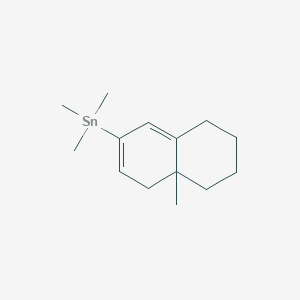
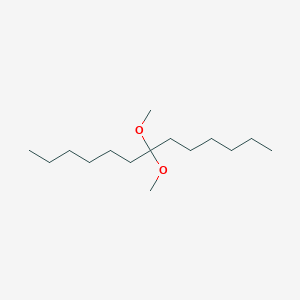
![3-Amino-5-[(pentyloxy)carbonyl]benzoate](/img/structure/B12552533.png)
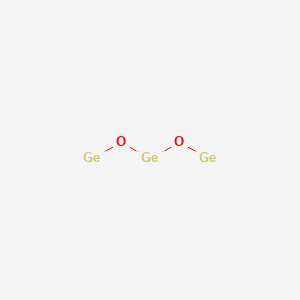

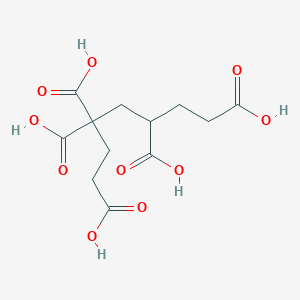
![1,1'-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene](/img/structure/B12552569.png)

![2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B12552580.png)
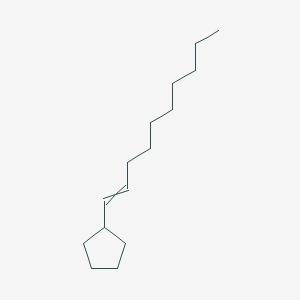
![3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12552589.png)
